![molecular formula C54H86F2N2S3 B12504075 5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12504075.png)

5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

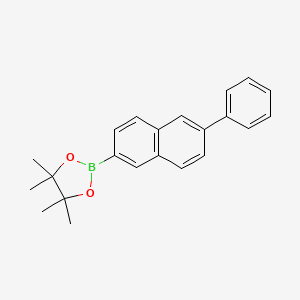

5,6-ジフルオロ-4,7-ビス(4-(2-オクチルドデシル)チオフェン-2-イル)ベンゾ[c][1,2,5]チアジアゾールは、その独特な構造的特性と様々な科学分野における応用で知られる複雑な有機化合物です。 この化合物は、ベンゾチアジアゾールコアに結合したフッ素原子とチオフェン基の存在を特徴としており、有機半導体や光起電力デバイスの開発において貴重な材料となっています .

準備方法

合成経路と反応条件

5,6-ジフルオロ-4,7-ビス(4-(2-オクチルドデシル)チオフェン-2-イル)ベンゾ[c][1,2,5]チアジアゾールの合成は、一般的に以下の手順を伴います。

臭素化: 出発原料であるベンゾ[c][1,2,5]チアジアゾールは、特定の位置に臭素原子を導入するために臭素化されます。

フッ素化: 臭素化された中間体は、臭素原子をフッ素で置換するためにフッ素化されます。

チオフェン付加: フッ素化された中間体は、次に、4-(2-オクチルドデシル)チオフェンなどのチオフェン誘導体と、パラジウム触媒カップリング条件下で反応させ、最終生成物を生成します

工業的製造方法

この化合物の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件(温度、圧力、触媒濃度など)を最適化して、高収率と純度を達成することが含まれます。 連続フローリアクターや自動化システムを使用すると、製造プロセスの効率性とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

5,6-ジフルオロ-4,7-ビス(4-(2-オクチルドデシル)チオフェン-2-イル)ベンゾ[c][1,2,5]チアジアゾールは、以下を含む様々な化学反応を起こします。

置換反応: この化合物は、フッ素とチオフェン基の存在により、求核置換反応と求電子置換反応に参加できます。

カップリング反応: スズキカップリングやスティルカップリングなどのパラジウム触媒カップリング反応は、一般的に化合物の構造を修飾するために使用されます

一般的な試薬と条件

パラジウム触媒: 炭素-炭素結合の形成を促進するために、カップリング反応で使用されます。

溶媒: トルエンなどの有機溶媒は、多くの場合、反応物を溶解させ、適切な反応媒体を提供するために使用されます。

主な生成物

これらの反応から生成される主な生成物には、元の化合物の様々な置換誘導体が含まれ、これらは電子およびオプトエレクトロニクス用途の高度な材料の合成にさらに使用できます .

科学的研究の応用

5,6-ジフルオロ-4,7-ビス(4-(2-オクチルドデシル)チオフェン-2-イル)ベンゾ[c][1,2,5]チアジアゾールは、科学研究において数多くの応用があり、以下が含まれます。

有機半導体: 高い電子移動度と安定性を備えた有機半導体の合成のためのビルディングブロックとして使用されます.

光起電力デバイス: 有機太陽電池の活性層に組み込まれて、その効率と性能を向上させます.

発光ダイオード(LED): その好ましい電子特性により、有機LEDの製造に使用されます.

生物学的調査:

作用機序

5,6-ジフルオロ-4,7-ビス(4-(2-オクチルドデシル)チオフェン-2-イル)ベンゾ[c][1,2,5]チアジアゾールの作用機序には、有機電子デバイスにおいて電子受容体として作用する能力が関与しています。フッ素原子の存在により、化合物の電子吸引性が向上し、バンドギャップが低下し、電荷輸送特性が向上します。 これは、有機半導体や光起電力デバイスに使用するための有効な材料となっています .

類似の化合物との比較

類似の化合物

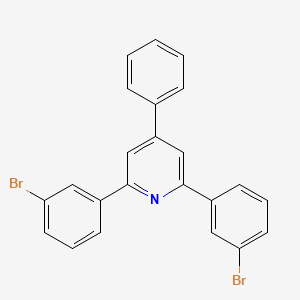

4,7-ジブロモ-5,6-ジフルオロ-2-(2-ヘキシルデシル)-2H-ベンゾ[d][1,2,3]トリアゾール: 構造は似ていますが、置換基が異なり、電子特性に影響を与えます.

5,6-ジフルオロ-4,7-ビス(5-(トリメチルスタンニル)チオフェン-2-イル)ベンゾ[c][1,2,5]チアジアゾール: トリメチルスタンニル基を持つ別の誘導体で、異なるカップリング反応で使用されます.

ポリ[(5,6-ジフルオロ-2,1,3-ベンゾチアジアゾール-4,7-ジイル)-alt-(3,3′′′-di(2-(2-デシルテトラデシル)チオフェン-5-イル)-2,2′;5′,2′′;5′′,2′′′-クアターチオフェン-5,5′′′-ジイル)]: コア構造は似ていますが、側鎖が異なる共役ポリマー.

独自性

5,6-ジフルオロ-4,7-ビス(4-(2-オクチルドデシル)チオフェン-2-イル)ベンゾ[c][1,2,5]チアジアゾールの独自性は、フッ素とチオフェン基の特定の組み合わせにあります。これにより、向上した電子特性と安定性が得られます。 これは、高性能有機電子デバイスに使用するために特に適しています .

類似化合物との比較

Similar Compounds

4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole: Similar in structure but with different substituents, affecting its electronic properties.

5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another derivative with trimethylstannyl groups, used in different coupling reactions.

Poly[(5,6-difluoro-2,1,3-benzothiadiazol-4,7-diyl)-alt-(3,3′′′-di(2-(2-decyltetradecyl)thiophene-5-yl)-2,2′;5′,2′′;5′′,2′′′-quaterthiophene-5,5′′′-diyl)]: A conjugated polymer with similar core structure but different side chains.

Uniqueness

The uniqueness of 5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole lies in its specific combination of fluorine and thiophene groups, which confer enhanced electronic properties and stability. This makes it particularly suitable for use in high-performance organic electronic devices .

特性

分子式 |

C54H86F2N2S3 |

|---|---|

分子量 |

897.5 g/mol |

IUPAC名 |

5,6-difluoro-4,7-bis[4-(2-octyldodecyl)thiophen-2-yl]-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C54H86F2N2S3/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)37-45-39-47(59-41-45)49-51(55)52(56)50(54-53(49)57-61-58-54)48-40-46(42-60-48)38-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-44H,5-38H2,1-4H3 |

InChIキー |

CKBQBGFMHDXWNB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC(CCCCCCCC)CC1=CSC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=CS4)CC(CCCCCCCC)CCCCCCCCCC)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)

![1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12504026.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)

![2-Bromo-5H-benzo[b]carbazole](/img/structure/B12504070.png)

![5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12504081.png)

![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)